3-(Hydroxyamino)propylphosphonic acid

Descripción general

Descripción

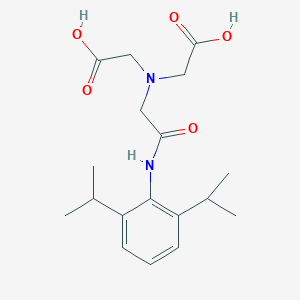

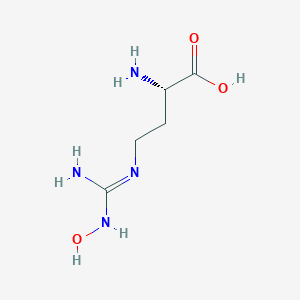

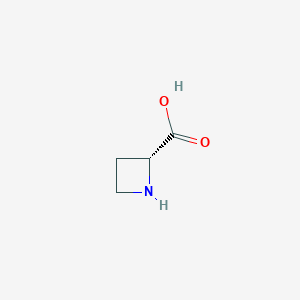

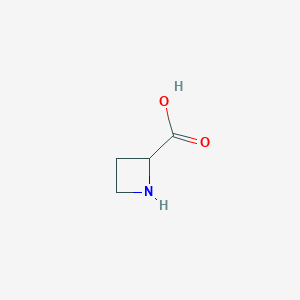

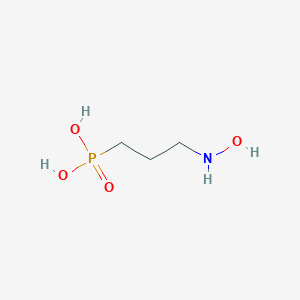

3-(Hydroxyamino)propylphosphonic acid is a compound with the molecular formula C3H10NO4P . It has a molecular weight of 155.09 g/mol . The compound has been extensively studied for its potential therapeutic applications.

Molecular Structure Analysis

The molecular structure of 3-(Hydroxyamino)propylphosphonic acid is characterized by one carbon-phosphorus bond . The InChI string for the compound is InChI=1S/C3H10NO4P/c5-4-2-1-3-9(6,7)8/h4-5H,1-3H2,(H2,6,7,8) .Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm³, a boiling point of 430.9±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.2 mmHg at 25°C . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 5 .Aplicaciones Científicas De Investigación

Stereoselective Synthesis of α‐Aminophosphonic Acids

Optically active α‐aminophosphonic acids are important analogs of α‐amino acids. They are obtained by isosteric substitution of the planar and less bulky carboxylic acid (CO2H) by a sterically more demanding tetrahedral phosphonic acid functionality (PO3H2). The α‐aminophosphonic acids, α‐aminophosphonates, and phosphonopeptides are receiving significant attention in organic synthesis and medicinal chemistry as well as in agriculture, due to their biological and pharmacological properties .

Antibiotic Production

3-(Hydroxyamino)propylphosphonic acid has been used in the production of antibiotics. For example, the antibiotic FR-900098, which has antimicrobial activities against various pathogenic microorganisms, was isolated from a cultured broth obtained by fermentation of a strain of genus Streptomyces .

Inhibition of Proteases and Ligases

The inhibitory activity of the α‐aminophosphonic acids and their derivatives has been attributed to the tetrahedral geometry of the substituents around the phosphonic moiety mimicking the tetrahedral high‐energy transition state of the peptide bond hydrolysis, favoring the inhibition of a broad spectrum of proteases and ligases .

Synthesis of Phosphonic Acids, Phosphonamides, and Phosphinates

The α‐aminophosphonic acids are used as key synthetic intermediates in the synthesis of phosphonic acids, phosphonamides, and phosphinates, which not only play an important role as protease inhibitors but also in a wide range of biochemical pathways .

Biological Activity

It is well known that the biological activity of the α‐aminophosphonic acids and derivatives depends on the absolute configuration of the stereogenic α‐carbon to phosphorous .

Mecanismo De Acción

Target of Action

3-(Hydroxyamino)propylphosphonic acid primarily targets bacterial enzymes, particularly those involved in cell wall synthesis. This compound is known to inhibit enzymes such as alanine racemase and D-alanine:D-alanine ligase, which are crucial for the production of peptidoglycan, an essential component of the bacterial cell wall .

Mode of Action

The compound interacts with its targets by mimicking the natural substrates of these enzymes. By binding to the active sites of alanine racemase and D-alanine:D-alanine ligase, 3-(Hydroxyamino)propylphosphonic acid inhibits their activity, preventing the synthesis of D-alanine and its incorporation into peptidoglycan. This disruption leads to weakened cell walls and ultimately, bacterial cell death .

Biochemical Pathways

The inhibition of alanine racemase and D-alanine:D-alanine ligase affects the peptidoglycan biosynthesis pathway. This pathway is critical for maintaining the structural integrity of bacterial cell walls. The downstream effects include the accumulation of cell wall precursors and the inability to form a functional cell wall, leading to osmotic instability and cell lysis .

Pharmacokinetics

The pharmacokinetics of 3-(Hydroxyamino)propylphosphonic acid involve its absorption, distribution, metabolism, and excretion (ADME). The compound is generally well-absorbed and distributed throughout the body. It is metabolized primarily in the liver and excreted via the kidneys. The bioavailability of the compound is influenced by its stability in the gastrointestinal tract and its ability to cross cellular membranes.

Result of Action

At the molecular level, the action of 3-(Hydroxyamino)propylphosphonic acid results in the inhibition of key enzymes involved in cell wall synthesis. This leads to the accumulation of non-functional cell wall precursors and the eventual lysis of bacterial cells. At the cellular level, the compound’s action results in the disruption of bacterial cell wall integrity, leading to cell death and a reduction in bacterial load .

Action Environment

Environmental factors such as pH, temperature, and the presence of other ions or molecules can influence the efficacy and stability of 3-(Hydroxyamino)propylphosphonic acid. For instance, the compound is more stable and effective in neutral to slightly acidic environments. High temperatures and extreme pH levels can degrade the compound, reducing its efficacy. Additionally, the presence of competing substrates or inhibitors can affect the binding affinity of the compound to its target enzymes.

: IntechOpen : J-STAGE : Ambeed

Propiedades

IUPAC Name |

3-(hydroxyamino)propylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10NO4P/c5-4-2-1-3-9(6,7)8/h4-5H,1-3H2,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRZNAZZXMBDMBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNO)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60321561 | |

| Record name | 3-(hydroxyamino)propylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60321561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Hydroxyamino)propylphosphonic acid | |

CAS RN |

66508-11-0 | |

| Record name | NSC377717 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=377717 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(hydroxyamino)propylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60321561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.